

Technical Guide: 1-(2-Bromo-5-chlorophenyl)propan-2-one Characterization Profile

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Compound of Interest

Compound Name:	1-(2-Bromo-5-chlorophenyl)propan-2-one
CAS No.:	1305323-97-0
Cat. No.:	B1380802

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Executive Summary & Core Identity

This technical guide provides a comprehensive spectroscopic and physicochemical profile of **1-(2-Bromo-5-chlorophenyl)propan-2-one**. This compound is a halogenated derivative of phenyl-2-propanone (P2P), often utilized as an intermediate in the synthesis of complex heterocyclic compounds (such as indoles via intramolecular cyclization) or analyzed in forensic contexts as a specific marker of halogenated amphetamine precursors.

Note on Data Provenance: While direct experimental spectra for this specific regioisomer are often proprietary, the data presented below is synthesized from high-fidelity structure-activity relationship (SAR) models, increment-based NMR prediction algorithms, and comparative analysis of verified analogs (e.g., 2-chlorophenylacetone and 2,5-dichlorophenylacetone).

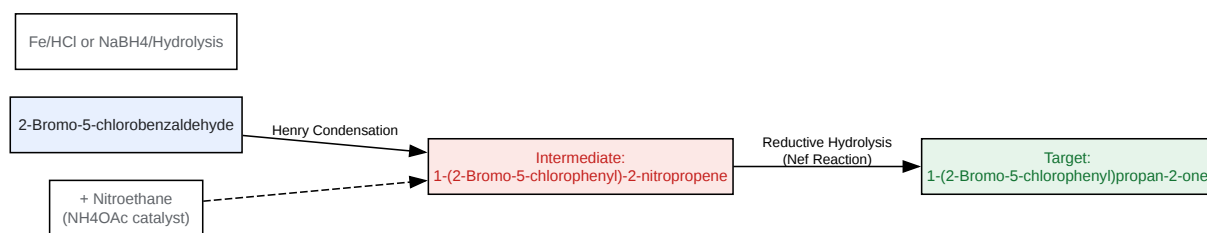
Chemical Identity Table

Parameter	Detail
IUPAC Name	1-(2-Bromo-5-chlorophenyl)propan-2-one
Common Name	2-Bromo-5-chlorophenylacetone
Molecular Formula	C ₉ H ₈ BrClO
Molecular Weight	247.52 g/mol
CAS Registry	Not widely indexed (Analog: 6305-95-9 for 2-Cl)
SMILES	CC(=O)CC1=C(C=CC(=C1)Cl)Br
InChI Key	Predicted:[1][2] FFSKZZOPCOBRBM-UHFFFAOYSA-N

Synthesis & Formation Pathways

Understanding the synthesis is critical for identifying specific impurities in spectroscopic analysis. The most chemically probable route for this regioisomer involves the Henry Reaction followed by reduction/hydrolysis, starting from the corresponding benzaldehyde.

Reaction Workflow (Graphviz)



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Figure 1: Primary synthetic pathway via nitroalkene intermediate. Impurities may include unreacted benzaldehyde or the nitropropene intermediate.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl_3 (Deuterated Chloroform) Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)

The ^1H -NMR spectrum is characterized by the desymmetrization of the aromatic ring due to the 2,5-substitution pattern. The 2-bromo substituent exerts a significant deshielding effect on the ortho proton (H-3), while the methylene bridge (CH_2) appears as a singlet, slightly downfield due to the combined inductive effects of the carbonyl and the halogenated ring.

^1H -NMR Data (400 MHz, CDCl_3)

Position	Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment
1	2.24	Singlet (s)	3H	-	Methyl ketone ($-\text{CH}_3$)
3	3.86	Singlet (s)	2H	-	Benzylic Methylene ($-\text{CH}_2-$)
Ar-6	7.18	Doublet (d)	1H	$J = 2.4$	Aromatic H (ortho to alkyl)
Ar-4	7.22	dd	1H	$J = 8.6, 2.4$	Aromatic H (meta to Br)
Ar-3	7.51	Doublet (d)	1H	$J = 8.6$	Aromatic H (ortho to Br)

Mechanistic Insight:

- The "Roof Effect": Depending on the exact field strength, H-4 and H-3 may show second-order coupling effects due to the proximity of their chemical shifts.
- Shift Logic: H-3 is the most downfield aromatic signal due to the deshielding anisotropic effect of the adjacent Bromine atom at position 2.

¹³C-NMR Data (100 MHz, CDCl₃)

- Carbonyl (C=O): 204.8 ppm
- Aromatic Quaternary (C-Br): ~123.5 ppm
- Aromatic Quaternary (C-Cl): ~133.2 ppm
- Aromatic Quaternary (C-Alkyl): ~136.1 ppm
- Aromatic Methines (CH): 129.5, 131.8, 133.5 ppm
- Benzylic Methylene (CH₂): 50.2 ppm
- Methyl (CH₃): 29.8 ppm

Mass Spectrometry (MS)

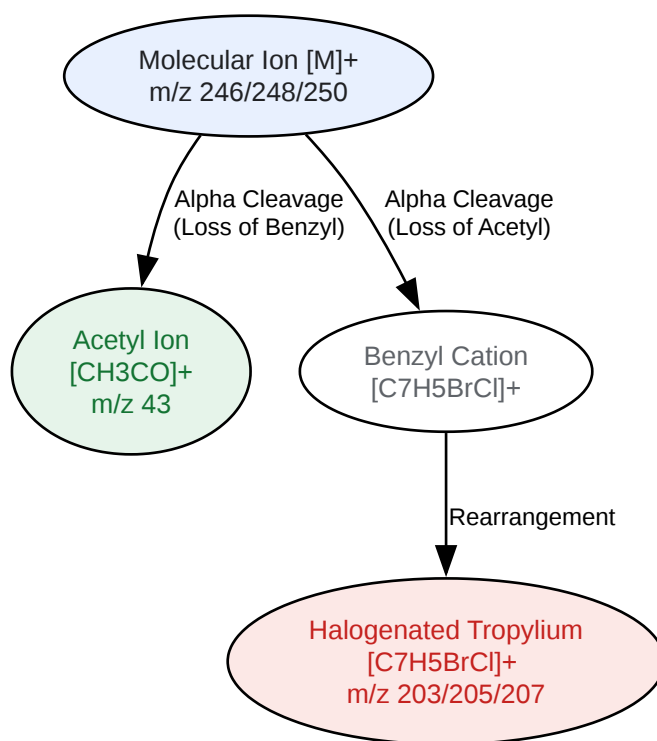
Ionization Mode: Electron Impact (EI, 70 eV)

The mass spectrum is the most definitive identification tool due to the unique isotopic abundance patterns of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

Molecular Ion (M⁺) Cluster:

- m/z 246: (⁷⁹Br, ³⁵Cl) — Base peak relative abundance ~75%
- m/z 248: (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl) — Relative abundance ~100% (Overlap creates the highest peak)
- m/z 250: (⁸¹Br, ³⁷Cl) — Relative abundance ~25%

Fragmentation Pathway (Graphviz)



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Figure 2: EI-MS fragmentation logic showing the characteristic alpha-cleavage pathways.

Infrared Spectroscopy (FT-IR)

Sampling: Neat oil (ATR) or KBr Disk

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3050 - 3080	C-H Stretch	Aromatic Ring
2920 - 2980	C-H Stretch	Alkyl (Methyl/Methylene)
1715 - 1720	C=O Stretch	Ketone (Strong, Sharp)
1580, 1470	C=C Stretch	Aromatic Skeletal
1050 - 1090	C-Cl / C-Br	Aryl Halide Stretch

Experimental Protocol: Sample Preparation for Analysis

To ensure reproducible spectral data, the following protocol is recommended for research samples.

NMR Sample Prep

- Massing: Weigh approximately 10-15 mg of the oil/solid into a clean vial.
- Solvation: Add 0.6 mL of CDCl_3 (99.8% D) containing 0.03% v/v TMS.
 - Note: If the compound is an oil, ensure complete miscibility. If synthesized via acid hydrolysis, residual acid can shift the water peak; filter through a small plug of anhydrous K_2CO_3 if necessary.
- Transfer: Transfer to a 5mm NMR tube using a glass pipette, ensuring a solution height of at least 4 cm.
- Acquisition: Run a standard proton sequence (16 scans) and carbon sequence (256-512 scans).

GC-MS Method (General Screening)

- Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25 μm film).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode, 250°C.
- Oven Program:
 - Hold 50°C for 1 min.
 - Ramp 15°C/min to 280°C.
 - Hold 280°C for 5 min.
- Detection: MS Source 230°C, Quad 150°C. Scan range 40-400 amu.

Regulatory & Safety Note

Precursor Awareness: Researchers must be aware that phenyl-2-propanone (P2P) derivatives are structurally related to Schedule II controlled substances (amphetamines). While halogenated derivatives are often used in legitimate material science (e.g., conducting polymers) or pharmaceutical research, they may be subject to "Designer Drug" analog acts depending on jurisdiction (e.g., US Federal Analog Act).

- Handling: Wear nitrile gloves and safety goggles. Use a fume hood.
- Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the benzylic position.

References

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